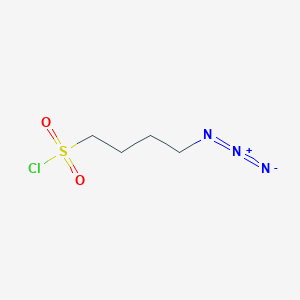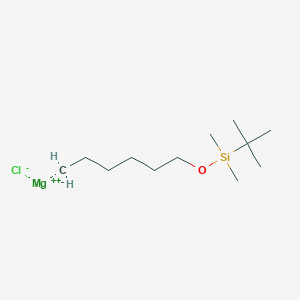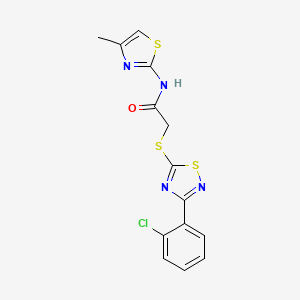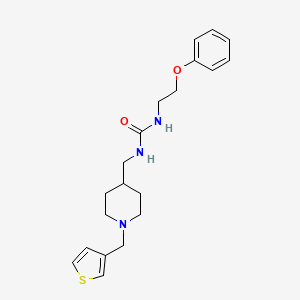
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as BQ-123, is a selective antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
作用机制
Target of Action
The primary target of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .
Mode of Action
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell . This increase in cAMP levels amplifies the response to hormone signaling, leading to various downstream effects .
Biochemical Pathways
The inhibition of PDE3A affects several biochemical pathways. Elevated cAMP levels can lead to the activation of protein kinase A (PKA), which in turn phosphorylates a number of other proteins, triggering various cellular responses . These responses can include changes in heart rate, vasodilation, and inhibition of platelet aggregation .
Result of Action
The result of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide’s action is a range of physiological effects. It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . These effects make it potentially useful in the treatment of conditions such as cardiovascular disease .
实验室实验的优点和局限性
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor and has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. Its selectivity and specificity make it a valuable tool for studying the role of ET-1 in these diseases. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.
未来方向
There are several potential future directions for research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. One area of interest is its potential use in the treatment of pulmonary hypertension, a disease characterized by elevated pulmonary arterial pressure and right ventricular dysfunction. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been shown to be effective in reducing pulmonary arterial pressure and improving right ventricular function in animal models of pulmonary hypertension, and further studies are needed to evaluate its potential therapeutic applications in humans.
Another area of interest is the development of more selective and potent ET-1 receptor antagonists. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor, but it has relatively low potency and requires high doses for therapeutic effect. The development of more potent and selective ET-1 receptor antagonists could lead to more effective treatments for cardiovascular and renal diseases.
Conclusion:
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its mechanism of action involves blocking the vasoconstrictive effects of ET-1, thereby improving vascular function and reducing blood pressure. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been extensively studied in animal models and has a good safety profile in humans. Future research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide could lead to the development of more effective treatments for cardiovascular and renal diseases.
合成方法
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can be synthesized using a solid-phase peptide synthesis method. The synthesis involves coupling the amino acid residues in a stepwise manner on a resin support, followed by cleavage and purification. The final product is obtained as a white powder with a purity of over 95%.
科学研究应用
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to be effective in reducing blood pressure and improving renal function in animal models of hypertension and renal failure. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has also been studied for its potential use in the treatment of pulmonary hypertension, heart failure, and atherosclerosis.
属性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-9-16-13-7-6-12(15-20(2,18)19)10-11(13)5-8-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHUCFRZHFYWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)



![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)
![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)